molecular formula C16H21N5 B1396341 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 1333960-57-8

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1396341
CAS No.: 1333960-57-8
M. Wt: 283.37 g/mol
InChI Key: VLJFESVWIBKZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a pyrimidine ring with a methyl group at the 6th position and an amine group at the 4th position. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperazine, which can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 2-chloro-6-methylpyrimidine under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine stands out due to its unique combination of a piperazine and pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFESVWIBKZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Reactant of Route 4
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Reactant of Route 5
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.